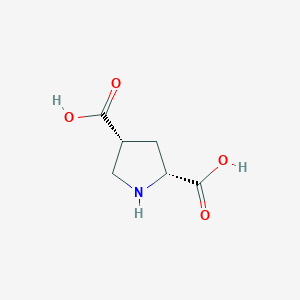
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol, also known as MPTP, is a synthetic compound that has been used in scientific research to study Parkinson's disease. MPTP is structurally similar to the neurotransmitter dopamine and can be metabolized in the body to form a toxic compound that destroys dopamine-producing neurons in the brain. This makes MPTP a valuable tool for researchers studying the causes and potential treatments for Parkinson's disease.
Wirkmechanismus
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol works by being metabolized in the body to form a toxic compound called MPP+. MPP+ is taken up by dopamine-producing neurons in the brain, where it interferes with the normal functioning of the mitochondria, the energy-producing organelles in the cell. This leads to the death of the neurons and the depletion of dopamine in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol are well-documented. 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol is rapidly metabolized in the body to form MPP+, which is highly toxic to dopamine-producing neurons in the brain. This leads to the depletion of dopamine in the brain and the symptoms of Parkinson's disease, including tremors, rigidity, and difficulty with movement.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has several advantages as a tool for studying Parkinson's disease. It can be used to create animal models of the disease that closely mimic the symptoms and pathology seen in human patients. 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol is also relatively easy to administer and can be used to test potential treatments for the disease.
However, there are also limitations to the use of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol in lab experiments. It is a toxic compound that must be handled with care, and its effects on dopamine-producing neurons in the brain may not be identical to the effects of Parkinson's disease in humans. In addition, 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol is not a perfect model for the disease and may not fully capture all aspects of the pathology seen in human patients.
Zukünftige Richtungen
There are several future directions for research involving 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and Parkinson's disease. One area of focus is the development of new drugs that can protect dopamine-producing neurons from the toxic effects of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and other compounds that cause Parkinson's disease. Another area of focus is the use of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol to study the early stages of the disease and to identify biomarkers that can be used to diagnose the disease before symptoms appear. Finally, researchers are also investigating the potential use of stem cells to replace dopamine-producing neurons that have been destroyed by 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and other compounds.
Synthesemethoden
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents to produce the final compound. The process is complex and requires specialized equipment and expertise to carry out safely and efficiently.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has been used extensively in scientific research to study Parkinson's disease. Researchers have used 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol to create animal models of the disease and to investigate the mechanisms by which dopamine-producing neurons are destroyed. 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has also been used to test potential treatments for Parkinson's disease, including drugs that may be able to protect dopamine-producing neurons from damage.
Eigenschaften
CAS-Nummer |
128887-76-3 |
|---|---|
Produktname |
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
1,3-dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C16H25NO2/c1-10-6-12(3)13(7-11(10)2)14-8-15(18)16(4,19)9-17(14)5/h6-7,14-15,18-19H,8-9H2,1-5H3 |
InChI-Schlüssel |
UOTKLIXLOARMGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C2CC(C(CN2C)(C)O)O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C2CC(C(CN2C)(C)O)O)C |
Synonyme |
1,3-dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)


